molecular formula C27H24ClN3O5S B5009916 4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide

4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide

Cat. No.: B5009916
M. Wt: 538.0 g/mol
InChI Key: UKBJYZMAEWCEAO-UHFFFAOYSA-N
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Description

The compound is a benzamide, which means it has a benzene ring attached to an amide group. It also contains a sulfonyl group and an amino group. The presence of these functional groups can influence the compound’s properties and reactivity .


Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, benzamides are typically synthesized through the reaction of a benzoic acid with an amine. The sulfonyl group can be introduced through a sulfonation reaction .


Molecular Structure Analysis

The compound contains a benzene ring, which is a planar, cyclic structure with delocalized π electrons. This gives it aromatic properties. The amide, sulfonyl, and amino groups attached to the benzene ring can participate in various chemical reactions .


Chemical Reactions Analysis

Again, while I don’t have specific information on this compound, benzamides, in general, can undergo a variety of reactions. These include hydrolysis to form a benzoic acid and an amine, reduction to form a benzylamine, and reactions with Grignard reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. Benzamides are typically solid at room temperature and have higher melting points than the corresponding carboxylic acids or esters. They can participate in hydrogen bonding due to the presence of the amide group .

Properties

IUPAC Name

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[2-(furan-2-ylmethylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O5S/c1-17-7-5-11-23(18(17)2)31-37(34,35)25-15-19(12-13-22(25)28)26(32)30-24-10-4-3-9-21(24)27(33)29-16-20-8-6-14-36-20/h3-15,31H,16H2,1-2H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBJYZMAEWCEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CO4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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